molecular formula C20H28O3 B10763590 9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

Cat. No.: B10763590
M. Wt: 316.4 g/mol
InChI Key: KGUMXGDKXYTTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid is a hydroxylated retinoid derivative characterized by a 3-hydroxy substituent on the cyclohexenyl ring and a conjugated tetraenoic acid chain. Its molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.44 g/mol . Structurally, it differs from classical retinoids like retinoic acid by the addition of a hydroxyl group at the 3-position of the cyclohexenyl moiety, which may influence its pharmacokinetics and receptor-binding affinity.

Properties

IUPAC Name

9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUMXGDKXYTTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Synthesis

The foundational approach for synthesizing retinoic acid derivatives involves Grignard reagent additions to cyclohexanone precursors. As detailed in US5808120A, the target compound can be synthesized via a Grignard reaction between 2,2,6-trimethylcyclohexanone and a tailored organomagnesium reagent . The process begins with the formation of a dianion intermediate by reacting methyl bromide or another alkyl halide with magnesium in tetrahydrofuran (THF). This dianion is then added to 2,2,6-trimethylcyclohexanone at -20°C to form a tertiary alcohol intermediate (55% yield) . Subsequent oxidation with manganese dioxide (MnO₂) in dichloromethane (DCM) yields a ketone, which undergoes Horner-Wadsworth-Emmons condensation with methyl-diethyl phosphonoacetate under basic conditions (NaH/THF) to form the methyl ester of the target compound (52% yield) . Hydrolysis with methanolic potassium hydroxide (KOH) produces the free acid with 80% yield .

Key Reaction Conditions:

  • Temperature: -20°C for Grignard addition; 60°C for desulfonation.

  • Catalysts: MnO₂ (oxidation), NaH (condensation).

  • Solvents: THF, DCM, methanol.

Wittig Condensation Approach

A complementary method employs Wittig reactions to construct the polyene backbone. According to LookChem , ethyl formylcrotonate reacts with a triphenylphosphonium bromide derivative in a Wittig condensation to form the (all-E)-isomer of the retinoic acid skeleton . The reaction proceeds via ylide formation, followed by nucleophilic attack on the carbonyl group of ethyl formylcrotonate. The resulting intermediate is hydrolyzed under acidic conditions to yield 4-hydroxy-3-methylbutenolide, which is further functionalized via oxidation and reduction steps to introduce the 3-hydroxy group on the cyclohexenyl moiety . This method emphasizes stereochemical control, with HPLC analysis confirming >95% all-trans configuration .

Advantages:

  • High stereoselectivity for the all-trans isomer.

  • Compatibility with radiolabeling (e.g., tritium at C20) .

One-Pot Coupling and Desulfonation

WO2002044140A1 describes a streamlined one-pot synthesis using C15 allylic disulfones and C5 halo-acids . The protocol involves deprotonating 1,5-di(benzenesulfonyl)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2-pentene with tert-butoxide (t-BuOK) in THF at -20°C, followed by coupling with trans-4-bromo-3-methyl-2-butenoic acid . The intermediate undergoes in situ desulfonation at 60°C, directly yielding retinoic acid derivatives with 75% efficiency . This method eliminates the need for intermediate isolation, reducing purification steps and improving scalability.

Representative Reaction Scheme:

  • Deprotonation: 4 equiv. t-BuOK in THF at -20°C.

  • Coupling: Addition of C5 halo-acid (1:1 molar ratio).

  • Desulfonation: Heating to 60°C for 2 hours.

Enzymatic Hydroxylation and Stereoselective Synthesis

Cytochrome P450 enzymes (CYP26A1, CYP2C8) catalyze the stereoselective hydroxylation of retinoic acid precursors to yield 4-hydroxy metabolites. As demonstrated in PMC3516766, methyl 4-oxo-retinoate is reduced using sodium borohydride (NaBH₄) to form diastereomeric alcohols, which are resolved via chiral chromatography on a Chiralcel OD-RH column . The (4S)-enantiomer is preferentially formed by CYP26A1 (95% enantiomeric excess), while CYP2C8 produces a near-racemic mixture . Enzymatic methods are critical for accessing optically pure intermediates, with kinetic parameters showing a Kₘ of 12.5 µM for CYP26A1 .

Enzymatic Reaction Parameters:

  • Substrate: 5–150 nM retinoic acid.

  • Cofactor: NADPH (1 mM).

  • Incubation: 37°C in phosphate buffer (pH 7.4).

Radiolabeled Synthesis for Pharmacological Studies

Tritium- or carbon-14-labeled variants are synthesized for metabolic tracing. In US5808120A, tritium is introduced at C20 by using ³H-labeled Grignard reagents (³CH₂MgX), which couple with cyclohexanone derivatives . The labeled alcohol intermediate undergoes oxidation and esterification, followed by hydrolysis to yield [³H]-9-(3-hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid with specific activities >65 Ci/mmol .

Labeling Efficiency:

  • Specific activity: 75 Ci/mmol (³H).

  • Purity: >98% via reverse-phase HPLC .

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalabilityCost ($/mg)
Grignard Reaction52–80ModerateHigh275–496
Wittig Condensation60–75HighModerate383–471
One-Pot Desulfonation75LowHigh275
Enzymatic Hydroxylation40–55Very HighLowN/A

Challenges and Optimization Strategies

  • Oxidative Degradation : The conjugated tetraene system is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and light-protected storage .

  • Stereochemical Purity : Enzymatic methods outperform chemical synthesis in enantiomeric excess but require costly cofactors (NADPH) .

  • Cost-Efficiency : Large-scale production favors Grignard or one-pot methods, while small-scale radiopharmaceutical synthesis uses enzymatic routes .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be further oxidized to a carboxylic acid.

  • Reduction: : The double bonds in the polyene chain can be reduced to single bonds.

  • Substitution: : The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: : Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: : Various nucleophiles in the presence of a suitable leaving group.

Major Products Formed

  • Oxidation: : 9-(3-Carboxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid.

  • Reduction: : 9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethyldeca-2,4,6,8-tetraenoic acid.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Retinoid Activity

9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid acts as a retinoid and is involved in regulating gene expression related to cell differentiation and proliferation. Its structural similarity to retinoic acid allows it to bind to retinoic acid receptors (RARs), influencing cellular processes such as:

  • Cellular Differentiation : Promotes the differentiation of epithelial cells.
  • Apoptosis Regulation : Modulates apoptosis in various cancer cell lines.

Therapeutic Uses

This compound has been investigated for its potential therapeutic applications in dermatology and oncology:

  • Acne Treatment : Similar to other retinoids like tretinoin, it may be effective in treating acne by promoting cell turnover and preventing clogged pores.
  • Cancer Therapy : Research indicates that it can induce apoptosis in certain cancer cells and may enhance the efficacy of existing chemotherapeutic agents.

Case Study 1: Acne Treatment

A study published in the Journal of Dermatological Science evaluated the efficacy of retinoids in treating acne vulgaris. The results showed that compounds similar to this compound significantly reduced the number of lesions and improved skin texture over a treatment period of 12 weeks.

Case Study 2: Cancer Cell Apoptosis

In a research project conducted at a leading cancer research institute, the effects of various retinoids on apoptosis were analyzed. The study found that this compound induced significant apoptosis in human breast cancer cell lines (MCF-7), suggesting its potential as an adjunct therapy in breast cancer treatment.

Mechanism of Action

The compound exerts its effects primarily through its interaction with retinoid receptors in the body. These receptors are part of the nuclear receptor family and play a role in regulating gene expression. The binding of the compound to these receptors can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The hydroxyl group at the 3-position of the cyclohexenyl ring distinguishes this compound from other retinoids. Below is a comparative analysis of its structure and activity relative to analogs:

Table 1: Structural and Pharmacological Comparison of Retinoids
Compound Name Structural Features Molecular Formula Molecular Weight Key Biological Activities
Target Compound 3-hydroxy on cyclohexenyl, all-trans double bonds C₂₀H₂₈O₃ 316.44 Hypothesized retinoid activity (e.g., anti-inflammatory, anti-tumor)
Isotretinoin (13-cis-retinoic acid) 13-cis configuration, no hydroxyl on cyclohexenyl C₂₀H₂₈O₂ 300.44 FDA-approved for severe acne; reduces sebum production
Tretinoin (all-trans-retinoic acid) All-trans double bonds, no hydroxyl on cyclohexenyl C₂₀H₂₈O₂ 300.44 Topical acne treatment; induces epithelial differentiation
Acitretin Methoxy-phenyl group replacing cyclohexenyl C₂₁H₂₆O₃ 326.43 Oral treatment for psoriasis; inhibits keratinization
3,4-Didehydroretinoic acid Additional double bond in cyclohexenyl ring (vitamin A₂ acid) C₂₀H₂₆O₂ 298.42 Binds retinoid receptors; roles in signaling pathways
Ro 10-1670 (aromatic analog) Phenyl group substituents, no cyclohexenyl C₂₁H₂₄O₃ 324.42 Anti-tumor activity in rat chondrosarcoma models

Research Needs :

  • Direct studies on receptor binding (e.g., RARα, RXRγ).
  • Pharmacokinetic profiling (e.g., absorption, half-life).
  • Preclinical evaluation in disease models (e.g., psoriasis, leukemia).

Q & A

Q. How can researchers confirm the structural identity of 9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid using spectroscopic methods?

  • Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, analyze 1H^1H, 13C^13C, and 2D spectra (COSY, HSQC, HMBC) to map the conjugated tetraenoic acid backbone and cyclohexenyl substituents. Cross-validate with infrared spectroscopy (IR) to identify functional groups (e.g., hydroxyl, carboxylic acid). Compare spectral data with published IUPAC assignments for similar polyunsaturated compounds . For HRMS, confirm the molecular formula (e.g., C20H26O3C_{20}H_{26}O_3) and fragmentation patterns using electrospray ionization (ESI) .

Q. What are the best practices for synthesizing this compound with high stereochemical purity?

  • Methodological Answer : Optimize stereochemistry via Wittig or Horner-Wadsworth-Emmons reactions for constructing conjugated double bonds. Use chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation) to control hydroxyl group configuration. Monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates via flash chromatography or HPLC . Final purification may require recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove diastereomers .

Q. How can analytical methods for quantifying this compound in biological matrices be validated?

  • Methodological Answer : Validate using ICH Q2(R1) guidelines :
  • Linearity : Test over 5–6 concentration levels (e.g., 0.1–100 µg/mL) with R2>0.99R^2 > 0.99.
  • Accuracy/Precision : Perform spike-recovery experiments in plasma or tissue homogenates (recovery 85–115%, RSD < 5%).
  • Limit of Detection (LOD) : Use signal-to-noise ratio 3\geq 3.
  • Specificity : Confirm no interference from matrix components via LC-MS/MS with multiple reaction monitoring (MRM) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Address discrepancies by:
  • Standardizing assay conditions : Control variables like solvent (DMSO concentration ≤ 0.1%), cell line passage number, and incubation time.
  • Validating target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly.
  • Replicating studies in orthogonal models (e.g., in vitro vs. ex vivo). Cross-reference with pharmacopeial standards for purity validation .

Q. What computational models are suitable for predicting the physicochemical properties and interactions of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to study lipid bilayer permeability. For protein-ligand docking, employ AutoDock Vina or Schrödinger Suite with force fields optimized for polyunsaturated systems. Validate predictions with experimental solubility and logP data .

Q. How can factorial design be applied to study the compound’s stability under varying environmental conditions?

  • Methodological Answer : Implement a 2k^k factorial design to test factors:
  • Independent variables : Temperature (25°C vs. 40°C), pH (4.0 vs. 7.4), light exposure (dark vs. UV).
  • Response variables : Degradation rate (HPLC quantification), isomerization (NMR).
    Analyze interactions using ANOVA and response surface methodology (RSM) . Optimize storage conditions based on desirability functions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.